molecular formula C19H19N3O4 B2656746 tert-butyl 3-{[(E)-2-(2-furylcarbonyl)hydrazono]methyl}-1H-indole-1-carboxylate CAS No. 477849-04-0

tert-butyl 3-{[(E)-2-(2-furylcarbonyl)hydrazono]methyl}-1H-indole-1-carboxylate

Cat. No.: B2656746
CAS No.: 477849-04-0
M. Wt: 353.378
InChI Key: IAIZMRPUKQAUML-RGVLZGJSSA-N
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Description

This compound is a derivative of indole, which is a heterocyclic compound that is important in many biological systems and is a component of many natural and synthetic products . The tert-butyl group, the hydrazone group, and the furylcarbonyl group are all functional groups that could potentially contribute to the compound’s properties and reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, density, and solubility. These properties are determined by the compound’s molecular structure and the interactions between its atoms .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Metathesis Reactions for Carbazoles Synthesis : This compound has been involved in metathesis reactions crucial for the synthesis of indolo[2,3-a]carbazole and sulfur analogs of furostifoline, which are significant in organic chemistry and drug development (Pelly, Parkinson, van Otterlo, & de Koning, 2005).

  • Catalysis in Oxidation of Alcohols : It acts as a catalyst in the chemoselective aerobic oxidation of allylic and benzylic alcohols, converting them into corresponding α,β-unsaturated carbonyl compounds, a key reaction in organic synthesis (Shen, Kartika, Tan, Webster, & Narasaka, 2012).

  • Recyclization into Indole Derivatives : This compound undergoes recyclization under acidic conditions, transforming into various indole derivatives. This is particularly relevant in the synthesis of complex organic molecules (Butin, Smirnov, Tsiunchik, Uchuskin, & Trushkov, 2008).

Applications in Medicinal Chemistry and Drug Design

  • In Mcl-1 Antagonists Synthesis : This compound is used in synthesizing potential Mcl-1 antagonists. These compounds are significant in cancer research and drug design, as Mcl-1 is a key protein in many cancer types (Bhat et al., 2019).

  • Synthesis of Deaza-Analogues of Marine Alkaloids : It has been used in the synthesis of deaza-analogues of the bis-indole alkaloid topsentin. These analogues are researched for their potential anticancer properties (Carbone et al., 2013).

Miscellaneous Applications

  • In Synthesis of Tetrazocines and Triazoles : This compound reacts with nitrile imines and isocyanides to produce derivatives of tetrazocines and triazoles, which have applications in the synthesis of a variety of organic compounds (Moderhack, Daoud, Ernst, & Jones, 2000).

  • In Chiral Auxiliary Applications : It is also used in the synthesis of chiral auxiliaries, an essential tool in asymmetric synthesis, which is vital in creating enantiomerically pure pharmaceuticals (Studer, Hintermann, & Seebach, 1995).

Properties

IUPAC Name

tert-butyl 3-[(E)-(furan-2-carbonylhydrazinylidene)methyl]indole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-19(2,3)26-18(24)22-12-13(14-7-4-5-8-15(14)22)11-20-21-17(23)16-9-6-10-25-16/h4-12H,1-3H3,(H,21,23)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIZMRPUKQAUML-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C=NNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)/C=N/NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701329454
Record name tert-butyl 3-[(E)-(furan-2-carbonylhydrazinylidene)methyl]indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085833
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477849-04-0
Record name tert-butyl 3-[(E)-(furan-2-carbonylhydrazinylidene)methyl]indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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